7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a benzyloxy group at the 7th position, a hexyl chain at the 6th position, and a phenyl group at the 4th position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group at the 7th position of the chromenone core.
Addition of the Hexyl Chain: The hexyl chain can be introduced through a Friedel-Crafts alkylation reaction, where a hexyl halide reacts with the chromenone core in the presence of a Lewis acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanone or other reduced forms.
Substitution: The benzyloxy, hexyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, organometallic compounds, and acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Quinones, hydroxy derivatives, and other oxidized products.
Reduction: Chromanone derivatives and other reduced forms.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective agents.
Industry: Utilized in the development of new materials, such as fluorescent probes and sensors, due to its unique optical properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one depends on its specific application. For example:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Similar Compounds
7-(benzyloxy)-4-phenyl-2H-chromen-2-one: Lacks the hexyl chain, which may affect its lipophilicity and biological activity.
6-hexyl-4-phenyl-2H-chromen-2-one: Lacks the benzyloxy group, which may influence its reactivity and interaction with biological targets.
7-(benzyloxy)-6-hexyl-2H-chromen-2-one:
Uniqueness
7-(benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H28O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-hexyl-4-phenyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C28H28O3/c1-2-3-4-9-16-23-17-25-24(22-14-10-6-11-15-22)18-28(29)31-27(25)19-26(23)30-20-21-12-7-5-8-13-21/h5-8,10-15,17-19H,2-4,9,16,20H2,1H3 |
InChI Key |
DYJQILDHBPLRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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